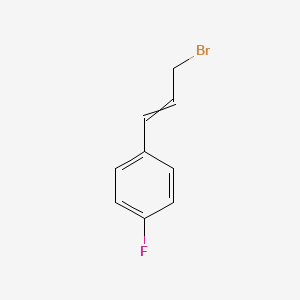

4-Fluorocinnamyl bromide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrF |

|---|---|

Molecular Weight |

215.06 g/mol |

IUPAC Name |

1-(3-bromoprop-1-enyl)-4-fluorobenzene |

InChI |

InChI=1S/C9H8BrF/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2 |

InChI Key |

XPEHBUDGRZOFBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=CCBr)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluorocinnamyl Bromide

Established Synthetic Pathways

The conventional routes to 4-Fluorocinnamyl bromide are characterized by their reliability and are founded on fundamental organic transformations. These pathways typically begin with readily available precursors, such as 4-Fluorocinnamyl alcohol or derivatives of 4-Fluorocinnamic acid.

Synthesis from 4-Fluorocinnamyl Alcohol Precursors

A primary and direct method for synthesizing this compound is through the substitution of the hydroxyl group in 4-Fluorocinnamyl alcohol. This transformation is a cornerstone of organic synthesis, converting an alcohol into a more reactive alkyl halide, which can then be used in subsequent coupling reactions. The Appel reaction is a classic and effective method for this purpose. It involves treating the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618), and a halogen source like bromine or carbon tetrabromide.

The general mechanism involves the formation of a phosphonium (B103445) salt intermediate, which facilitates the nucleophilic displacement of the hydroxyl group by the bromide ion. The reaction is known for its mild conditions and stereospecificity, making it a valuable tool. orgsyn.org For instance, the synthesis of the parent compound, cinnamyl bromide, from cinnamyl alcohol is efficiently achieved using triphenylphosphine and bromine in acetonitrile. orgsyn.org This method is generally applicable for converting alcohols to their corresponding alkyl halides. orgsyn.org

Table 1: Synthesis of Cinnamyl Bromides from Alcohol Precursors This table is interactive. Click on the headers to sort.

| Precursor | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| Cinnamyl alcohol | Triphenylphosphine, Bromine | Acetonitrile | 63–75% | orgsyn.org |

| 4-Fluorocinnamic acid (via alcohol) | Not specified in final step | Tetrahydrofuran (THF) | 88% (overall) | sorbonne-universite.fr |

Halogenation Reactions for this compound Generation

Halogenation reactions are fundamental processes in organic synthesis where a halogen atom is introduced into a molecule. numberanalytics.com In the context of this compound synthesis, these reactions primarily involve the bromination of an allylic substrate. The choice of brominating agent and reaction conditions is critical to achieving high yields and selectivity.

One established pathway begins with 4-Fluorobenzaldehyde (B137897), which undergoes a condensation reaction with malonic acid to produce 4-Fluorocinnamic acid. sorbonne-universite.fr This acid is then subjected to a series of transformations, including esterification and reduction, to yield the allylic alcohol precursor, which is subsequently brominated. sorbonne-universite.fr A more direct halogenation can be achieved using phosphorus tribromide (PBr₃) on the cinnamyl alcohol, a method noted for the synthesis of the unsubstituted cinnamyl bromide. orgsyn.org

Modern advancements have introduced milder and more versatile halogenating systems. For example, reactions using a combination of triphenylphosphine and 1,2-dibromoethane (B42909) are effective for the deoxygenative halogenation of alcohols. organic-chemistry.org Another approach involves the use of thiourea (B124793) additives to mediate the halogenation of alcohols under gentle conditions, which tolerates a wide variety of functional groups. organic-chemistry.org These methods highlight the ongoing development in halogenation chemistry to provide efficient and selective access to alkyl halides like this compound. numberanalytics.commt.com

Table 2: Reagents for Halogenation of Alcohols This table is interactive. Click on the headers to sort.

| Reagent System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Triphenylphosphine / Bromine | Alcohols | Forms water-soluble byproducts, simplifying workup. | orgsyn.org |

| Phosphorus Tribromide | Alcohols | A classic, strong brominating agent. | orgsyn.org |

| Thiourea Additives | Primary, Secondary, Tertiary Alcohols | Mild conditions, broad functional group tolerance. | organic-chemistry.org |

| [Et₂NSF₂]BF₄ / Tetraethylammonium bromide | Alcohols | Efficient bromination with water-soluble byproducts. | organic-chemistry.org |

| Ph₃P / 1,2-Dihaloethanes | Alcohols, Aldehydes | Mild deoxygenative halogenation. | organic-chemistry.org |

Emerging Synthetic Strategies for this compound

While established methods are robust, research continues to focus on developing more advanced synthetic strategies. A key area of interest is the control of stereochemistry, which is paramount for applications in fields such as pharmaceutical synthesis.

Stereocontrolled Synthesis Approaches

The stereocontrolled synthesis of molecules like this compound, particularly controlling the geometry of the double bond (E/Z isomerism), is a significant challenge. Emerging strategies often focus on highly selective catalytic processes. While specific literature detailing the stereocontrolled synthesis of this compound is sparse, principles from related syntheses offer valuable insights.

For instance, stereocontrolled approaches to complex molecules often rely on convergent strategies where key fragments are coupled with high diastereoselectivity. nih.gov The development of new cyclodehydrogenation methods using specific bromine electrophiles like N-bromosuccinimide has been shown to exhibit electrophile-dependent stereoselectivity in the formation of chiral structures. nih.gov

Furthermore, catalysis-based methods are at the forefront of stereocontrol. Iridium-catalyzed hydrogen borrowing annulation strategies have been used for the stereocontrolled synthesis of aza-heterocycles from diols, demonstrating that catalytic systems can preserve or control stereochemistry during transformations. rsc.org In the context of fluorinated compounds, the enantioselective synthesis of related structures, such as 2-fluorocinnamyl alcohols, has been achieved through bioreduction mediated by organisms like Saccharomyces cerevisiae. researchgate.net Such enantiomerically enriched alcohol precursors could potentially be converted to the corresponding bromides with retention of stereochemistry, representing a viable, emerging strategy for accessing stereopure this compound.

Reactivity and Fundamental Reaction Mechanisms of 4 Fluorocinnamyl Bromide

Nucleophilic Substitution Reactivity

Nucleophilic substitution reactions of 4-fluorocinnamyl bromide can proceed through several mechanisms, primarily SN1, SN2, and SN2' pathways. The operative mechanism is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions.

Allylic SN1 Reaction Mechanisms and Carbocation Intermediates

Under conditions that favor carbocation formation, such as in the presence of a weak nucleophile and a polar protic solvent, this compound can undergo substitution via an SN1 mechanism. libretexts.org The rate-determining step in this mechanism is the departure of the bromide leaving group to form a resonance-stabilized allylic carbocation. chemistrysteps.com

Solvolytic Studies and Kinetic Analysis

Solvolysis reactions, where the solvent acts as the nucleophile, are instrumental in studying SN1 reaction mechanisms. The rate of solvolysis of this compound would be expected to follow first-order kinetics, being dependent only on the concentration of the substrate. libretexts.org

A hypothetical kinetic study comparing the solvolysis rates of cinnamyl bromide and its substituted derivatives could provide insights into the electronic effects of the substituents.

Table 1: Hypothetical Relative Solvolysis Rates of Substituted Cinnamyl Bromides in Ethanol

| Compound | Substituent (X) | Relative Rate (k_rel) |

|---|---|---|

| Cinnamyl bromide | H | 1.00 |

| 4-Methoxycinnamyl bromide | 4-OCH₃ | 50.0 |

| 4-Nitrocinnamyl bromide | 4-NO₂ | 0.05 |

| This compound | 4-F | 0.80 |

This table is illustrative and based on general principles of substituent effects on carbocation stability.

In this hypothetical scenario, the electron-donating methoxy (B1213986) group significantly accelerates the reaction by stabilizing the carbocation, while the electron-withdrawing nitro group decelerates it. The fluorine atom, with its competing inductive and mesomeric effects, would likely have a modest rate-retarding effect compared to the unsubstituted analogue.

Stereochemical Outcomes in SN1 Pathways

An SN1 reaction involving a chiral starting material typically leads to a racemic or near-racemic mixture of products. chemistrysteps.com This is because the intermediate carbocation is planar, and the nucleophile can attack from either face with nearly equal probability. libretexts.orgyoutube.com If the starting this compound were chiral at the α-carbon, the SN1 reaction would be expected to produce a mixture of enantiomers. masterorganicchemistry.com

However, complete racemization is not always observed. The leaving group can transiently shield one face of the carbocation, leading to a slight excess of the inversion product. libretexts.org

SN2 Reaction Pathways

The SN2 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.comyoutube.com This pathway is favored by strong nucleophiles and polar aprotic solvents. youtube.com For this compound, which is a primary allylic halide, the SN2 reaction is a viable pathway.

The rate of an SN2 reaction is sensitive to steric hindrance at the reaction center. youtube.comyoutube.com As a primary halide, this compound is relatively unhindered, making it a good substrate for SN2 reactions. The reaction proceeds with a complete inversion of stereochemistry at the electrophilic carbon. masterorganicchemistry.comyoutube.com

SN2' (Allylic Rearrangement) Mechanisms

A characteristic reaction of allylic systems is the SN2' mechanism, which involves a nucleophilic attack at the γ-carbon of the double bond, leading to a shift of the double bond and departure of the leaving group from the α-carbon. This is a form of allylic rearrangement.

For this compound, the SN2' pathway would result in the formation of a product where the nucleophile is attached to the carbon adjacent to the phenyl ring. The ratio of SN2 to SN2' products is influenced by the nature of the nucleophile, the solvent, and the steric and electronic properties of the substrate. Bulky nucleophiles may favor the SN2' pathway due to less steric hindrance at the γ-carbon.

Radical Reaction Pathways

In addition to ionic pathways, this compound can undergo reactions involving free radical intermediates, particularly under conditions that promote homolytic bond cleavage, such as the presence of radical initiators or exposure to UV light. libretexts.orgmasterorganicchemistry.com

The C-Br bond in this compound can be cleaved homolytically to generate a resonance-stabilized allylic radical. youtube.com The fluorine substituent can influence the stability and reactivity of this radical intermediate through its inductive and resonance effects.

A common radical reaction involving allylic halides is allylic bromination, often using N-bromosuccinimide (NBS) in the presence of a radical initiator. masterorganicchemistry.com While this compound is already a bromide, understanding its behavior in radical reactions is crucial. For instance, it could participate in radical polymerization or other radical-mediated transformations. leah4sci.com The reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps. libretexts.orgleah4sci.com

Electrophilic Addition to the Alkenyl Moiety

The reaction of this compound with halogens such as bromine (Br₂) or chlorine (Cl₂) is a classic example of electrophilic addition to an alkene. wikipedia.org This reaction proceeds via a mechanism involving a cyclic halonium ion intermediate, leading to a vicinal dihalide product with anti-stereochemistry. libretexts.orglibretexts.org

The mechanism unfolds in two main steps:

As a halogen molecule (e.g., Br₂) approaches the electron-rich π-bond of the alkene, the halogen-halogen bond becomes polarized. The π-electrons of the alkene attack the electrophilic end of the halogen, displacing the other halogen atom as a halide ion (Br⁻). A bridged bromonium ion intermediate is formed, where the bromine atom is bonded to both carbons of the original double bond. libretexts.orglumenlearning.com

The resulting halide ion (Br⁻) then acts as a nucleophile, attacking one of the carbons of the bromonium ion from the side opposite to the bridging bromine atom. libretexts.orglibretexts.org This backside attack forces the ring to open, resulting in the two halogen atoms being added to opposite faces of the double bond, a configuration known as anti-addition. wikipedia.org

The reaction is highly stereospecific. For instance, if the starting alkene were cis or trans, the anti-addition would lead to predictable stereoisomeric products.

| Feature | Description |

| Reaction Type | Electrophilic Addition |

| Reagents | Cl₂, Br₂ in an inert solvent (e.g., CCl₄, CH₂Cl₂) |

| Intermediate | Cyclic halonium (chloronium or bromonium) ion |

| Product | Vicinal dihalide |

| Stereochemistry | Anti-addition |

The addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond of this compound is another fundamental electrophilic addition reaction. The regiochemical outcome of this reaction is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. masterorganicchemistry.com

The mechanism proceeds in two steps:

The alkene's π-bond acts as a nucleophile, attacking the electrophilic hydrogen of the HX molecule. This protonation step forms a carbocation intermediate and a halide ion (X⁻). masterorganicchemistry.com For this compound, protonation can lead to two possible carbocations. The more stable carbocation will be the one at the benzylic position, adjacent to the 4-fluorophenyl ring, due to resonance stabilization.

The halide ion (X⁻) then acts as a nucleophile and attacks the electrophilic carbocation, forming the final alkyl halide product. masterorganicchemistry.com

Due to the formation of the more stable benzylic carbocation, the halogen atom will add to the carbon atom adjacent to the aromatic ring.

As previously mentioned in section 3.2.1, the addition of HBr can proceed via a different, radical-based mechanism in the presence of peroxides, leading to the anti-Markovnikov product. wikipedia.org

| Conditions | Mechanism | Intermediate | Product Regiochemistry |

| HBr, HCl, or HI (no peroxides) | Ionic (Electrophilic Addition) | Benzylic Carbocation | Markovnikov |

| HBr with peroxides (ROOR) | Free Radical | Benzylic Radical | Anti-Markovnikov |

Organometallic Reactions and Cross-Coupling Chemistry

The allylic bromide functionality in this compound makes it an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds under relatively mild conditions. nobelprize.org The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. nobelprize.org

Oxidative Addition: A low-valent palladium(0) complex reacts with the this compound, breaking the C-Br bond and forming an allylpalladium(II) complex. The oxidative addition into allylic C-Br bonds is typically facile.

Transmetalation: An organometallic nucleophile (R-M), such as an organoboron compound (in Suzuki coupling), an organozinc compound (in Negishi coupling), or an organotin compound (in Stille coupling), transfers its organic group (R) to the palladium center, displacing the halide. nobelprize.org

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond in the product and regenerating the palladium(0) catalyst.

Cinnamyl bromides have been successfully used in Suzuki-Miyaura-type reactions. For example, they can be coupled with alkylboronic pinacol (B44631) esters using a palladium-iron metal-organic framework catalyst to yield allylic alkylation products. thieme-connect.com This demonstrates the utility of this compound as a substrate for introducing the fluorocinnamyl group into various molecular scaffolds. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. organic-chemistry.orgucmerced.edu

| Coupling Reaction | Organometallic Reagent (R-M) | General Product |

| Suzuki | Aryl/Vinyl/Alkyl Boronic Acids or Esters | Aryl/Vinyl/Alkyl-substituted allyl arene |

| Negishi | Aryl/Vinyl/Alkyl Zinc Halides | Aryl/Vinyl/Alkyl-substituted allyl arene |

| Stille | Aryl/Vinyl/Alkyl Stannanes | Aryl/Vinyl/Alkyl-substituted allyl arene |

| Heck | Alkenes | Substituted 1,4-diene |

| Sonogashira | Terminal Alkynes | Substituted 1,4-enyne |

Allylic Alkylation Reactions

Allylic alkylation is a fundamental carbon-carbon bond-forming reaction. In the context of this compound, this reaction involves the substitution of the bromide leaving group by a nucleophile. Organocopper reagents are particularly effective for this transformation, offering high regio- and stereoselectivity. beilstein-journals.orgbeilstein-journals.org

Copper-catalyzed allylic alkylation reactions often proceed via an SN2' mechanism, where the nucleophile attacks the γ-carbon of the allylic system, leading to a double bond shift. However, direct SN2 substitution at the α-carbon is also possible. The regioselectivity of these reactions can be influenced by several factors, including the nature of the copper reagent, the presence of ligands, and the reaction conditions. For instance, the use of organolithium-derived organocopper species can lead to SN2-type additions with exceptional regioselectivity. beilstein-journals.org Recent advancements have utilized 1,1-diborylalkanes as pronucleophiles in copper-catalyzed asymmetric allylic alkylations, achieving high levels of regio-, diastereo-, and enantioselectivity with a variety of allylic bromides. beilstein-journals.orgbeilstein-journals.org

The table below summarizes representative conditions for copper-mediated allylic alkylation, which are applicable to substrates like this compound.

Table 1: Conditions for Copper-Mediated Allylic Alkylation Reactions

| Catalyst/Reagent | Nucleophile Type | Key Features |

|---|---|---|

| CuCN / R-MgBr | Grignard Reagents | Can be tuned for either SN2' or SN2 selectivity by modifying ligands. nih.gov |

| Cu(I) Halide / R-Li | Organolithium Reagents | Forms organocopper complexes (RCu) or Gilman reagents (R₂CuLi). wikipedia.org |

The 4-fluoro substituent on the phenyl ring of this compound is an electron-withdrawing group, which can influence the electronic properties of the cinnamyl system but typically does not alter the fundamental course of these allylic alkylation reactions.

Zinc-Mediated Reactions for Carbocyclic Systems

Zinc-mediated reactions provide a powerful method for the formation of carbon-carbon bonds and the construction of carbocyclic systems. The first step in these reactions involving this compound is the oxidative addition of zinc metal to the carbon-bromine bond, forming an organozinc reagent, specifically 4-fluorocinnamylzinc bromide. rsc.orgresearchgate.net These organozinc reagents are valued for their functional group tolerance and moderate reactivity compared to more reactive organolithium or Grignard reagents. rsc.orgnih.gov

The formation of the allylzinc reagent can be facilitated by using highly reactive zinc dust, often activated by reagents like LiCl, which also enhances the solubility of the organozinc species. rsc.orgresearchgate.net Once formed, the 4-fluorocinnamylzinc reagent can participate in various reactions to form carbocyclic systems. One common strategy is an intramolecular reaction where the organozinc moiety attacks an electrophilic center within the same molecule, such as an aldehyde, ketone, or ester, to form a ring. Alternatively, it can be used in intermolecular reactions, such as couplings with other organic halides or additions to unsaturated systems that are part of a separate molecule, leading to the assembly of a carbocyclic framework. nih.govmdpi.com

The table below outlines the general steps for using this compound in zinc-mediated carbocyclic synthesis.

Table 2: General Protocol for Zinc-Mediated Carbocyclic Synthesis

| Step | Description | Typical Conditions |

|---|---|---|

| 1. Reagent Formation | Oxidative insertion of zinc into the C-Br bond of this compound. | Zinc dust, THF solvent, often with LiCl additive. researchgate.net |

Rearrangement Reactions

The thio-Claisen rearrangement is the sulfur analog of the well-known Claisen rearrangement, a powerful acs.orgacs.org-sigmatropic rearrangement for C-C bond formation. wikipedia.org The reaction typically involves an allyl aryl sulfide, which upon heating, rearranges to form an ortho-allyl thiophenol. organic-chemistry.org

For a derivative like this compound, the first step is the synthesis of the requisite precursor, S-(4-fluorocinnamyl)thiophenol. This is achieved through a nucleophilic substitution reaction where a thiophenolate anion displaces the bromide from this compound.

Once the S-(4-fluorocinnamyl)thiophenol is formed, heating initiates the acs.orgacs.org-sigmatropic rearrangement. The reaction proceeds through a concerted, cyclic transition state. The cinnamyl group migrates from the sulfur atom to the ortho-position of the aromatic ring. The initial product is a dienone intermediate which then tautomerizes to the aromatic thiophenol product. This process is generally intramolecular and proceeds with a high degree of order. wikipedia.org Recent studies have also explored enantioselective versions of the related sulfonium-Claisen rearrangement with cinnamyl thioethers, indicating the potential for stereocontrol in these types of transformations. nih.gov

The reaction sequence is outlined below.

Table 3: Reaction Sequence for Thio-Claisen Rearrangement

| Step | Reaction | Description |

|---|---|---|

| 1. Precursor Synthesis | Nucleophilic substitution | Thiophenol is deprotonated with a base, and the resulting thiophenolate attacks this compound to form S-(4-fluorocinnamyl)thiophenol. |

| 2. Rearrangement | acs.orgacs.org-Sigmatropic Shift | The precursor is heated, causing the 4-fluorocinnamyl group to migrate from sulfur to the ortho-carbon of the phenyl ring. |

Applications of 4 Fluorocinnamyl Bromide in Advanced Organic Synthesis

As a Key Building Block for Complex Molecules

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. Fluorinated building blocks, like 4-fluorocinnamyl bromide, are prized for their ability to impart properties such as increased thermal stability and altered reactivity with minimal steric impact. It is estimated that approximately 30% of all newly approved drugs contain one or more fluorine atoms. sigmaaldrich.com The 4-fluorocinnamyl moiety, in particular, combines the structural features of a cinnamyl group, which provides a reactive allylic system and a phenyl ring for various interactions, with the electronic effects of a fluorine substituent. This makes this compound a key precursor for introducing this specific pharmacophore into larger, more complex molecules, aiding in the development of new therapeutic agents and functional materials.

Synthesis of Pharmaceutical Intermediates and Scaffolds

The structural motif of this compound is found within several important classes of pharmaceutical compounds. Its role as a reactant allows for the efficient construction of key intermediates and molecular scaffolds that form the core of these drugs.

The 2-azetidinone, or β-lactam, ring is a core structural feature of many biologically active compounds, including the cholesterol absorption inhibitor, Ezetimibe. nih.govgoogle.com The synthesis of Ezetimibe and its analogs often involves the construction of a specific 2-azetidinone skeleton. nih.govnih.gov While various synthetic routes to Ezetimibe exist, the preparation of its precursors often involves multi-step processes. nih.govgoogle.comresearchgate.net The general synthesis of 2-azetidinone derivatives can be achieved through the cyclocondensation of Schiff bases with reagents like chloroacetyl chloride. derpharmachemica.comresearchgate.netresearchgate.net The synthesis of Ezetimibe specifically requires the precise stereochemical control of multiple chiral centers on the azetidinone ring and its substituents. nih.govgoogle.com One of the key aryl groups in the final Ezetimibe structure is a 4-fluorophenyl group, which is introduced early in the synthesis. nih.gov For instance, the total synthesis of Ezetimibe has been achieved starting from (R)-6-(4-fluorophenyl)-5,6-dihydro-2H-pyran-2-one, highlighting the importance of incorporating the 4-fluorophenyl moiety from the beginning of the synthetic sequence. nih.gov The construction of the β-lactam ring for Ezetimibe precursors often involves a crucial cyclization step, for example, using a silylating agent followed by a fluoride ion generating cyclizing agent to form the desired azetidinone structure. google.comnih.gov

The following table outlines key reactants used in established synthetic routes for Ezetimibe and related azetidinone structures.

| Reactant/Intermediate | Role in Synthesis | Reference |

|---|---|---|

| C-(4-benzyloxyphenyl)-N-(4-fluorophenyl)-nitrone | Used in 1,3-dipolar cycloaddition to build the core structure. | nih.gov |

| (R)-6-(4-fluorophenyl)-5,6-dihydro-2H-pyran-2-one | Chiral starting material that controls stereochemistry. | nih.gov |

| Bistrimethylsilyl acetamide (BSA) | Silylating agent used prior to cyclization to form the azetidinone ring. | google.comnih.gov |

This compound is a direct precursor in the synthesis of novel fluorinated cinnamylpiperazines, which have been investigated as potential ligands for monoamine oxidase B (MAO-B). nih.govnih.gov In these syntheses, the cinnamyl moiety is attached to a piperazine core. A series of these compounds were prepared in a three-step synthesis starting from commercially available piperazine. nih.govnih.gov The final step typically involves the N-alkylation of a substituted piperazine derivative with a cinnamyl bromide, such as this compound, to yield the target fluorinated cinnamylpiperazine. Although the synthesized compounds did not show sufficient binding affinity for MAO-B to be suitable for positron emission tomography (PET) agents, the synthetic methodology provides a clear pathway for creating libraries of such derivatives for further pharmacological evaluation. nih.govnih.gov

This table summarizes the synthesis of a specific fluorinated cinnamylpiperazine derivative.

| Starting Material | Reagent | Product | Overall Yield | Reference |

|---|

Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) characterized by a (3S,4R)-4-(4-fluorophenyl)-3-(piperidine) structure. nih.gov Research into the structure-activity relationship of Paroxetine has led to the synthesis of various analogs to probe the binding mechanism at the serotonin transporter (SERT). nih.gov In this context, modifications often focus on the 4-fluorophenyl ring. For example, replacing the fluorine atom with a bromine atom resulted in an analog with very high affinity for SERT. nih.gov While this compound is not a direct precursor to Paroxetine itself, its structural elements—the 4-fluorophenyl group attached to a three-carbon chain—are fundamental to the pharmacophore. The synthetic chemistry developed around this motif is crucial for creating analogs and related compounds where the piperidine ring or other parts of the molecule are modified.

Construction of Novel Heterocyclic Systems

The reactivity of this compound as an allylic halide makes it a valuable tool for constructing complex heterocyclic structures through alkylation and subsequent cyclization reactions.

Indigo, a well-known dye, can serve as a substrate for complex cascade reactions when treated with allylic halides. nih.govrsc.orgresearchgate.net The reaction of indigo with allyl bromide in the presence of a base leads to a one-step synthesis of unique and complex heterocyclic systems, including spiroindoline–pyridoindolones and fused pyridoindolo-azepinoindolones. researchgate.net This cascade allylation provides rapid access to novel heterocyclic skeletons that are of interest in medicinal chemistry. nih.gov The reaction proceeds through initial N-alkylation followed by intramolecular cyclizations. While much of the reported research uses unsubstituted allyl bromide, the methodology is applicable to substituted allylic bromides. nih.govrsc.org The use of a reagent like this compound in this type of reaction would introduce a 4-fluorostyryl group into the final complex heterocyclic product, offering a route to new classes of fluorinated polycyclic alkaloids with potential biological activity. Research has shown that substituents on the indigo core can significantly influence the reaction's outcome, marking a shift in the major products formed. rsc.org

The table below details products from the allylation of indigo, demonstrating the chemical space accessible with allylic bromides.

| Reactant 1 | Reactant 2 | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Indigo | Allyl bromide | Spiroindoline–pyridoindolone | Addition of three allyl moieties. | researchgate.net |

| Indigo | Allyl bromide | Pyridoindolo-azepinoindolone | Addition and cyclization of two allyl moieties. | researchgate.net |

| Substituted Indigos | Allyl bromide | Spiroindolinepyridoindolones | Major products from substituted indigo derivatives. | rsc.org |

Participation in Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The cinnamyl moiety, due to its conjugated π-system, can participate as a key component in these reactions. While specific studies on this compound are not extensively detailed in the literature, the reactivity of closely related cinnamyl derivatives in intramolecular [4+2] cycloaddition reactions, also known as Diels-Alder reactions, provides significant insight into its potential synthetic utility.

An illustrative example is the intramolecular Diels-Alder reaction of N-cinnamylcinnamamides and N-cinnamylphenylpropiolamides. In these reactions, the cinnamyl group can act as the diene component, reacting with a dienophile within the same molecule to form complex polycyclic structures. The reaction proceeds through a concerted mechanism, leading to the formation of a new six-membered ring with a high degree of stereocontrol.

Similarly, intramolecular Diels-Alder reactions have been reported for trans-cinnamyl phenylpropiolates. These reactions lead to the formation of lactone-containing polycyclic systems. The substitution pattern on the aromatic rings of both the cinnamyl group and the dienophile can influence the reaction rate and the stereochemical outcome. The presence of a fluorine atom at the 4-position of the cinnamyl group, as in this compound, would be expected to modulate the electronic properties of the diene system, potentially influencing the energetics and selectivity of the cycloaddition.

Table 1: Key Reactants in Intramolecular Diels-Alder Reactions of Cinnamyl Derivatives

| Compound Name | Role in Reaction |

| N-Cinnamylcinnamamide | Substrate (contains both diene and dienophile) |

| N-Cinnamylphenylpropiolamide | Substrate (contains both diene and dienophile) |

| trans-Cinnamyl phenylpropiolate | Substrate (contains both diene and dienophile) |

Table 2: Products of Intramolecular Diels-Alder Reactions of Cinnamyl Derivatives

| Product Type | Key Structural Feature |

| Polycyclic amides | Fused ring system containing a nitrogen atom |

| Polycyclic lactones | Fused ring system containing an ester group within a ring |

Incorporation into Functional Materials (General relevance of cinnamyl bromide)

The cinnamyl group, due to its photoreactive nature, is a valuable functional moiety for the development of advanced materials, particularly photosensitive polymers. Cinnamyl bromide, and by extension this compound, serves as a key reagent for introducing this functionality into polymer structures. The bromide acts as a good leaving group, facilitating the attachment of the cinnamyl group to polymer backbones or side chains through nucleophilic substitution reactions.

A primary application of incorporating cinnamyl groups into polymers is the creation of photocrosslinkable materials. Upon exposure to ultraviolet (UV) light, the carbon-carbon double bonds of the cinnamyl groups can undergo a [2+2] cycloaddition reaction. This dimerization reaction forms cyclobutane rings, creating crosslinks between polymer chains. This process transforms a soluble linear polymer into an insoluble, three-dimensional network. This property is the basis for the use of such polymers as negative-type photoresists in microelectronics and other photolithographic applications.

The introduction of a fluorine atom, as in this compound, can be advantageous for material properties. The fluorine atom can enhance thermal stability, chemical resistance, and modify the optical properties of the resulting polymer. Furthermore, the cinnamyl moiety has been explored in the development of self-healing polymers. The photocrosslinking reaction can, in some systems, be reversible, allowing for the material to be "healed" by breaking and reforming the crosslinks.

Advanced Characterization and Spectroscopic Analysis of 4 Fluorocinnamyl Bromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing granular information about the hydrogen (¹H) and carbon (¹³C) environments within 4-Fluorocinnamyl bromide.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic, vinylic, and allylic protons. The aromatic protons on the fluorophenyl ring typically appear as complex multiplets in the downfield region, approximately between δ 7.0-7.5 ppm. The fluorine atom induces splitting of the adjacent proton signals, further complicating the pattern. The vinylic protons, part of the trans-double bond, are expected to resonate as doublets of doublets in the range of δ 6.2-6.8 ppm, with a characteristic large coupling constant (J ≈ 15-16 Hz) confirming the trans stereochemistry. The allylic protons of the bromomethyl group (-CH₂Br) would be observed as a doublet further upfield, typically around δ 4.1-4.3 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information on the carbon skeleton. The carbon atoms of the aromatic ring are expected to show signals in the δ 115-165 ppm region. The carbon atom bonded to the fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of organofluorine compounds. The vinylic carbons are predicted to resonate in the δ 120-140 ppm range. The allylic carbon of the bromomethyl group is anticipated to be the most upfield of the sp² and sp³ carbons, appearing around δ 30-35 ppm.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Coupling Constants (J, Hz) |

| Aromatic CH | 7.0-7.5 | 115-135 | m |

| Vinylic CH=CH | 6.2-6.8 | 120-140 | dd, J ≈ 15-16 Hz |

| Allylic CH₂Br | 4.1-4.3 | 30-35 | d |

| Aromatic C-F | - | 160-165 | d, ¹JCF ≈ 240-250 Hz |

| Aromatic C-C | - | 125-130 | d |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

For this compound, the mass spectrum would characteristically display a molecular ion peak cluster [M]⁺ and [M+2]⁺ of nearly equal intensity (approximately 1:1 ratio). This is due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance. wpmucdn.com This distinctive isotopic pattern is a clear indicator of a monobrominated compound.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways. A primary fragmentation event would be the loss of the bromine radical (•Br), leading to the formation of a stable 4-fluorocinnamyl cation. This fragment would be observed at m/z corresponding to [M-79]⁺ and [M-81]⁺. Further fragmentation could involve the loss of a fluorophenyl group or other rearrangements, providing additional structural information.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Significance |

| 214/216 | [C₉H₈FBr]⁺ | Molecular ion peak cluster ([M]⁺, [M+2]⁺) |

| 135 | [C₉H₈F]⁺ | Loss of Bromine radical (•Br) |

| 115 | [C₉H₈]⁺ | Loss of Fluorine radical (•F) from the [M-Br]⁺ fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in benzylic systems |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A key feature would be the C-Br stretching vibration, which typically appears in the fingerprint region, between 515-690 cm⁻¹. orgchemboulder.com The trans-disubstituted double bond will give rise to a C=C stretching absorption in the range of 1640-1680 cm⁻¹ and a strong out-of-plane C-H bending vibration around 960-980 cm⁻¹. The aromatic ring will be evidenced by C=C stretching vibrations in the 1400-1600 cm⁻¹ region and C-H stretching absorptions just above 3000 cm⁻¹. vscht.cz The C-F bond will exhibit a strong stretching absorption in the region of 1000-1400 cm⁻¹, a characteristic band for fluoroaromatic compounds.

Interactive Data Table: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3000-3100 | C-H stretch | Aromatic and Vinylic |

| 1640-1680 | C=C stretch | Alkene |

| 1400-1600 | C=C stretch | Aromatic Ring |

| 1000-1400 | C-F stretch | Fluoroaromatic |

| 960-980 | C-H bend (out-of-plane) | Trans-Alkene |

| 515-690 | C-Br stretch | Alkyl Bromide |

X-ray Crystallography of Reaction Products and Derivatives

While obtaining a single crystal of the reactive this compound itself can be challenging, X-ray crystallography is an invaluable tool for determining the precise three-dimensional structure of its stable crystalline derivatives. When this compound is used as a reactant in organic synthesis, the resulting products can often be crystallized and their structures determined with atomic-level precision.

Computational Chemistry Studies Pertaining to 4 Fluorocinnamyl Bromide and Analogs

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a cornerstone of computational chemistry for exploring the energetics and pathways of chemical reactions. While specific DFT studies on the reaction mechanisms of 4-Fluorocinnamyl bromide are not extensively documented in publicly available literature, the principles can be applied to understand its expected reactivity. DFT calculations are instrumental in mapping the potential energy surface of a reaction, identifying transition states, and determining activation energies.

For a molecule like this compound, DFT could be employed to investigate various reaction types, such as nucleophilic substitution at the allylic carbon bearing the bromine atom. The presence of the fluorine atom on the phenyl ring introduces an electronic perturbation that can influence the reaction mechanism. DFT studies would likely focus on elucidating whether the reaction proceeds through an SN2, SN2', or a carbocationic intermediate mechanism. The calculations would involve optimizing the geometries of reactants, transition states, and products to determine the most favorable reaction pathway.

Furthermore, DFT is a valuable tool for studying bond-breaking processes. mdpi.com The strength of the carbon-bromine bond in this compound could be computationally assessed and compared to other cinnamyl halides to predict its relative reactivity. By constructing potential energy surfaces, researchers can visualize the energy changes as the C-Br bond elongates and breaks, providing a detailed picture of the bond dissociation process. mdpi.com

Molecular Dynamics Simulations for Derivative Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on how derivatives of this compound might interact with other molecules, particularly biological macromolecules like proteins. These simulations model the movements of atoms and molecules over time, providing insights into binding affinities, conformational changes, and the stability of molecular complexes.

In the context of drug design, MD simulations are frequently used to study the interactions between a ligand and its target protein. dntb.gov.uarsc.orgmiguelprudencio.com For hypothetical derivatives of this compound designed as potential inhibitors of a specific enzyme, MD simulations could predict how these molecules bind to the active site. The simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. dntb.gov.ua For instance, studies on cinnamamide derivatives have utilized MD simulations to assess their binding energy with target proteins, indicating their potential as therapeutic agents. dntb.gov.ua

The stability of a protein-ligand complex is a critical factor in drug efficacy. MD simulations can assess this stability by monitoring parameters like the root-mean-square deviation (RMSD) of the ligand within the binding pocket over the simulation time. A stable RMSD suggests that the ligand remains bound in a consistent orientation, which is often a prerequisite for biological activity. rsc.orgmiguelprudencio.com

Stereoselectivity and Chirality Transfer Studies

Computational chemistry has become an indispensable tool for understanding and predicting the stereochemical outcomes of chemical reactions. researchgate.net For reactions involving this compound or its derivatives that can lead to chiral products, computational studies can elucidate the origins of stereoselectivity.

Theoretical models can be used to calculate the energies of different transition states leading to various stereoisomers. The preferred reaction pathway is the one with the lowest activation energy, and by comparing the energies of the diastereomeric or enantiomeric transition states, the stereochemical outcome can be predicted. DFT calculations are particularly well-suited for this purpose.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to its reactivity. Computational methods, particularly those based on quantum mechanics, provide a wealth of information about the electronic properties of molecules like this compound. Analysis of the electronic structure allows for the prediction of how the molecule will behave in a chemical reaction.

Frontier molecular orbital (FMO) theory is a key concept in this area. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy and shape of these orbitals can be calculated to predict the reactivity of a molecule. For instance, the LUMO of this compound would likely be centered on the allylic system, indicating its susceptibility to nucleophilic attack. The fluorine atom, being an electron-withdrawing group, would influence the energy of these frontier orbitals.

DFT can also be used to calculate various electronic descriptors that correlate with reactivity. These descriptors include ionization potential, electron affinity, chemical hardness, and electrophilicity index. By comparing these values for a series of related compounds, it is possible to predict their relative reactivities. For example, a lower chemical hardness generally indicates higher reactivity.

Derivatization Strategies Relevant to 4 Fluorocinnamyl Bromide

Analytical Derivatization for Enhanced Detection and Separation

In analytical chemistry, derivatization is a powerful tool used to improve the volatility, stability, or detector response of an analyte, thereby facilitating its separation and quantification. libretexts.orgresearchgate.net For 4-fluorocinnamyl bromide, derivatization can make the molecule more amenable to techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC).

The presence of a bromine atom in this compound provides a distinct isotopic signature that is highly useful in mass spectrometry (MS). Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance (50.5% and 49.5%, respectively). libretexts.orgwhitman.edu This results in a characteristic M+ and M+2 ion cluster in the mass spectrum, where the two peaks are separated by two mass-to-charge units (m/z) and have almost equal intensity. csbsju.eduucalgary.ca This "bromine signature" is a powerful diagnostic tool for confirming the presence of a bromine atom in the molecular ion and its fragments, aiding in structural elucidation and distinguishing the compound from others in a complex mixture.

Beyond leveraging the inherent bromine atom, external brominated reagents can be used to derivatize related unsaturated precursors to enhance their analytical detection. For instance, the carbon-carbon double bond in a precursor like 4-fluorocinnamic acid or 4-fluorocinnamyl alcohol could be targeted. Pre-column derivatization with elemental bromine (Br₂) adds to the double bond, a technique shown to improve the separation and detection sensitivity of unsaturated compounds in reversed-phase HPLC. nih.gov This process can help resolve similar compounds that might otherwise co-elute. nih.gov

Table 1: Analytical Techniques Benefiting from the Bromo-Functional Group

| Analytical Technique | Principle of Enhancement via Bromine | Application |

|---|---|---|

| Mass Spectrometry (MS) | The natural 1:1 isotopic abundance of ⁷⁹Br and ⁸¹Br creates a distinct M+/M+2 peak pattern, confirming the presence and number of bromine atoms. libretexts.orglibretexts.org | Structural confirmation and identification in complex mixtures. |

| High-Performance Liquid Chromatography (HPLC) | Derivatization of the alkene moiety with Br₂ can alter polarity and improve UV absorbance, enhancing separation and detection. nih.gov | Improved resolution and sensitivity for unsaturated compounds. |

| Gas Chromatography (GC) | The presence of a halogen atom enhances the response of an Electron Capture Detector (ECD), a highly sensitive detector for electrophilic compounds. | Trace-level quantification of halogenated compounds. |

| X-ray Crystallography | The heavy bromine atom scatters X-rays more effectively than lighter atoms (C, H, O, F), which can help solve the phase problem during structure determination. | Unambiguous determination of the three-dimensional molecular structure. |

Derivatization for Functional Group Interconversion in Synthesis

In organic synthesis, functional group interconversion (FGI) is the process of converting one functional group into another. solubilityofthings.comimperial.ac.uk this compound is a versatile substrate for FGI primarily due to the reactivity of the C-Br bond. As an allylic halide, the bromide is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. ucalgary.ca These reactions allow for the introduction of a wide variety of other functional groups. ucalgary.cavedantu.com

The reaction can proceed through either an Sₙ2 or Sₙ1 mechanism. The primary nature of the carbon bearing the bromine favors the Sₙ2 pathway. However, the allylic system can stabilize a carbocation intermediate through resonance, which also allows for an Sₙ1 pathway, especially under solvolytic conditions. researchgate.netlibretexts.org This dual reactivity can sometimes lead to a mixture of products, including rearranged isomers (Sₙ1' or Sₙ2' products), a common feature of allylic systems. stackexchange.com

A wide range of nucleophiles can be used to displace the bromide, effectively transforming the cinnamyl bromide into a new class of compound. This strategic derivatization is fundamental in building more complex molecules from the 4-fluorocinnamyl scaffold. vanderbilt.eduorganic-chemistry.org

Table 2: Examples of Functional Group Interconversions from this compound

| Nucleophile | Reagent Example | Resulting Functional Group | Product Name |

|---|---|---|---|

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Alcohol | 4-Fluorocinnamyl alcohol |

| Alkoxide (RO⁻) | Sodium Ethoxide (NaOEt) | Ether | 4-Fluorocinnamyl ethyl ether |

| Carboxylate (RCOO⁻) | Sodium Acetate (CH₃COONa) | Ester | 4-Fluorocinnamyl acetate |

| Cyanide (CN⁻) | Potassium Cyanide (KCN) | Nitrile | 4-(4-Fluorophenyl)pent-3-enenitrile |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | Azide | 1-(Azidomethyl)-4-fluorobenzene |

| Thiolate (RS⁻) | Sodium Ethanethiolate (NaSEt) | Thioether (Sulfide) | 4-Fluorocinnamyl ethyl sulfide |

| Ammonia (NH₃) | Ammonia | Primary Amine | 4-Fluorocinnamylamine |

| Triphenylphosphine (B44618) (PPh₃) | Triphenylphosphine | Phosphonium (B103445) Salt | (4-Fluorocinnamyl)triphenylphosphonium bromide |

Future Directions and Emerging Research Avenues for 4 Fluorocinnamyl Bromide

Development of Novel Catalytic Systems for Transformations

The development of innovative catalytic systems is crucial for unlocking the full synthetic potential of 4-fluorocinnamyl bromide. Research in this area is expected to focus on several key catalyst types, each offering unique advantages for different transformations.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis is a cornerstone of modern organic synthesis, and its application to this compound holds significant promise. Future work will likely involve the design of more active and robust palladium catalysts for various cross-coupling reactions. For instance, the development of ligands that can facilitate the coupling of this compound with a wider range of organometallic reagents (e.g., boronic acids, organozincs, organosilanes) will be a key focus. Such advancements would enable the synthesis of a diverse array of 4-fluoro-substituted stilbenes and other complex styrenyl derivatives. Research into catalysts that are effective at low loadings and under mild reaction conditions will also be a priority, aligning with the principles of green and sustainable chemistry.

Enzyme-Catalyzed Reactions: Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. The use of enzymes for the transformation of this compound is a nascent but promising area of research. Enzymes such as hydrolases, oxidoreductases, and transferases could be engineered or screened for their ability to catalyze specific reactions on the 4-fluorocinnamyl scaffold. For example, the enzymatic resolution of racemic mixtures containing the 4-fluorocinnamyl moiety could provide access to enantiomerically pure building blocks, which are highly valuable in pharmaceutical synthesis.

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. For reactions involving this compound and aqueous-soluble nucleophiles, the development of novel phase-transfer catalysts could significantly enhance reaction rates and yields. Research may focus on designing catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, that are specifically tailored for the efficient transport of anions into the organic phase where the reaction with this compound occurs. This approach could be particularly useful for nucleophilic substitution reactions, offering a practical and scalable method for introducing a variety of functional groups.

Ionic Liquids in Catalysis: Ionic liquids (ILs) are salts that are liquid at or near room temperature and possess unique properties such as negligible vapor pressure, high thermal stability, and excellent solvating ability. Their use as solvents and catalysts in reactions of this compound is an emerging research avenue. ILs can act as "green" reaction media and, in some cases, can also enhance the activity and selectivity of catalysts. Future research will likely explore the use of task-specific ionic liquids designed to promote specific transformations of this compound, such as cycloadditions or polymerization reactions.

Photocatalysis: Photocatalysis utilizes light to drive chemical reactions and has emerged as a powerful tool in organic synthesis. The application of photocatalysis to the transformations of this compound could enable novel reaction pathways that are not accessible through traditional thermal methods. For example, the use of a suitable photocatalyst could facilitate radical-mediated additions or cycloadditions involving the double bond of the cinnamyl group, leading to the formation of complex molecular architectures.

Table 1: Potential Catalytic Systems for this compound Transformations

| Catalytic System | Potential Transformation | Key Research Focus |

|---|---|---|

| Palladium Catalysis | Cross-coupling reactions (e.g., Suzuki, Heck, Stille) | Development of highly active and selective ligands. |

| Biocatalysis (Enzymes) | Asymmetric synthesis, selective functionalization | Enzyme screening and engineering for specific reactions. |

| Phase-Transfer Catalysis | Nucleophilic substitution with aqueous nucleophiles | Design of efficient and recyclable phase-transfer catalysts. |

| Ionic Liquids | Various reactions in "green" media | Synthesis of task-specific ionic liquids as solvents and catalysts. |

| Photocatalysis | Radical additions, cycloadditions | Discovery of new photocatalytic systems for novel transformations. |

Exploration of Chemo-, Regio-, and Stereoselective Transformations

Achieving high levels of selectivity is a central goal in modern organic synthesis. For a molecule like this compound, which possesses multiple reactive sites, the development of chemo-, regio-, and stereoselective transformations is of paramount importance.

Chemoselectivity: this compound contains two primary reactive sites: the allylic bromide and the carbon-carbon double bond. Developing reactions that selectively target one site in the presence of the other is a key challenge. For example, catalytic systems could be designed to favor nucleophilic substitution at the allylic position while leaving the double bond intact, or vice versa, to favor reactions such as epoxidation or dihydroxylation at the double bond without affecting the bromide.

Regioselectivity: In reactions involving unsymmetrical reagents, controlling the regioselectivity of addition to the double bond of this compound is crucial. For instance, in hydrofunctionalization reactions, catalysts could be developed to direct the addition of a nucleophile to either the α- or β-position of the double bond with high selectivity. This would provide access to a wider range of functionalized products from a single starting material.

Stereoselectivity: The double bond in this compound can exist as either the E or Z isomer. Furthermore, reactions at the double bond or the allylic carbon can create new stereocenters. The development of stereoselective reactions is therefore a major focus. This includes the diastereoselective synthesis of specific geometric isomers and the enantioselective synthesis of chiral molecules. For example, asymmetric catalysts could be employed for the enantioselective allylic alkylation of this compound, or for the enantioselective epoxidation of its double bond.

Green Chemistry Approaches in Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For this compound, this translates to a focus on methodologies that are more environmentally friendly and sustainable.

Key areas of research in this context include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more benign alternatives such as water, supercritical fluids, or ionic liquids.

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Catalysis: Utilizing catalytic processes, which are inherently more efficient and generate less waste than stoichiometric reactions.

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.

Renewable Feedstocks: While not directly applicable to the synthesis of this compound itself, the reagents used in its transformations could potentially be derived from renewable sources.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with modern technologies such as flow chemistry and automated synthesis platforms offers numerous advantages, including improved efficiency, safety, and reproducibility. nih.gov

Flow Chemistry: Performing reactions in a continuous flow system, rather than in traditional batch reactors, can offer superior control over reaction parameters such as temperature, pressure, and reaction time. neuroquantology.com For reactions involving this compound, flow chemistry could enable:

Enhanced Safety: The small reaction volumes in flow reactors can mitigate the risks associated with highly exothermic or hazardous reactions.

Improved Efficiency: The high surface-area-to-volume ratio in flow reactors allows for more efficient heat and mass transfer, often leading to faster reaction times and higher yields.

Scalability: Scaling up a reaction in a flow system is often simpler than in a batch process, as it can be achieved by running the system for a longer period or by using multiple reactors in parallel.

Automated Synthesis Platforms: Automated synthesis platforms can perform a large number of reactions in a short period, which is invaluable for reaction optimization and the rapid synthesis of compound libraries. By integrating the synthesis and transformation of this compound into such platforms, researchers can quickly screen a wide range of reaction conditions, catalysts, and reagents to identify the optimal parameters for a desired transformation. This high-throughput approach can significantly accelerate the discovery of new reactions and the development of novel compounds derived from this compound.

Q & A

Q. What are the standard synthetic routes for preparing 4-Fluorocinnamyl bromide in a laboratory setting?

- Methodological Answer: this compound can be synthesized via bromination of 4-fluorocinnamyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under anhydrous conditions. A typical protocol involves dissolving 4-fluorocinnamyl alcohol in a dry solvent (e.g., dichloromethane), followed by dropwise addition of PBr₃ at 0°C. The reaction is stirred under nitrogen until completion, then quenched with ice-water. The organic layer is extracted, dried, and purified via vacuum distillation or column chromatography. Researchers should monitor reaction progress using TLC and confirm purity via NMR (¹H/¹³C) and mass spectrometry .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Methodological Answer:

- ¹H NMR : Expect a doublet for the vinylic protons (δ 6.3–6.8 ppm, J = 15–16 Hz) and a multiplet for the aromatic fluorine-substituted protons (δ 7.0–7.5 ppm). The benzylic CH₂Br group appears as a doublet (δ 3.5–4.0 ppm) .

- ¹³C NMR : The brominated carbon (CH₂Br) resonates at δ 30–35 ppm, while the carbonyl carbon (C=O, if applicable) appears at δ 165–175 ppm .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z ≈ 229 (M⁺ for C₉H₇BrF) and characteristic fragment ions (e.g., loss of Br, m/z 150) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-product formation during the synthesis of this compound?

- Methodological Answer:

- Temperature Control : Maintain reaction temperatures below 10°C to suppress side reactions like elimination or oxidation .

- Solvent Selection : Use aprotic solvents (e.g., DCM or THF) to avoid hydrolysis of the bromide. Anhydrous conditions are critical to prevent HBr release, which can degrade the product .

- Catalyst Addition : Catalytic amounts of DMAP (4-dimethylaminopyridine) may improve bromination efficiency by stabilizing intermediates .

- Purification : Employ silica gel chromatography with hexane/ethyl acetate (95:5) to separate unreacted alcohol or dimeric by-products .

Q. What are the key considerations for ensuring the stability of this compound during long-term storage and experimental use?

- Methodological Answer:

- Storage : Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent photodegradation and moisture absorption. Desiccants (e.g., molecular sieves) should be added to the storage container .

- Handling : Use Schlenk techniques for air-sensitive reactions. Avoid prolonged exposure to light or heat, as the compound may decompose to 4-fluorocinnamyl alcohol or release HBr .

- Stability Monitoring : Periodically analyze stored samples via NMR or GC-MS to detect degradation. A >5% decrease in purity warrants repurification .

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer:

- Reproducibility Checks : Verify stoichiometry, reagent quality (e.g., PBr₃ purity ≥98%), and reaction setup (e.g., inert atmosphere). Trace moisture is a common yield-reducing factor .

- By-Product Analysis : Use LC-MS or HPLC to identify side products (e.g., elimination products or dimerization). Adjust reaction time or temperature accordingly .

- Collaborative Validation : Cross-reference protocols with independent labs to isolate variables (e.g., solvent batch or equipment differences) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.